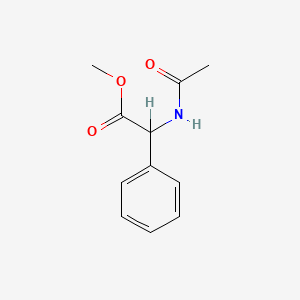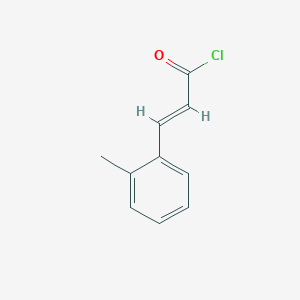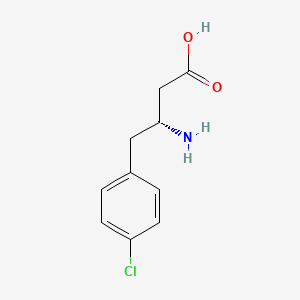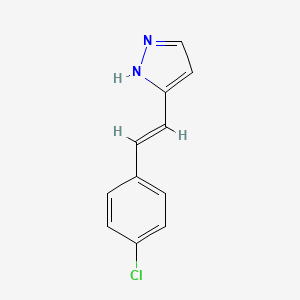
Methyl-2-Acetamido-2-phenylacetat
Übersicht
Beschreibung
“Methyl 2-acetamido-2-phenylacetate” is a synthetic compound with a molecular weight of 207.23 . Its IUPAC name is methyl (acetylamino) (phenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-acetamido-2-phenylacetate” is1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-acetamido-2-phenylacetate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Methyl-2-Acetamido-2-phenylacetat: ist ein wertvoller Vorläufer bei der Synthese von heterocyclischen Verbindungen, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind. Seine Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Bildung verschiedener heterocyclischer Gerüste führt, die häufig in biologisch aktiven Molekülen vorkommen .
Pharmakologische Forschung
Diese Verbindung dient als Ausgangsmaterial für die Entwicklung von Arzneimitteln. Ihre Derivate werden auf ihre potenziellen therapeutischen Wirkungen untersucht. So können Modifikationen der Acetamidogruppe zu Verbindungen mit signifikanten entzündungshemmenden und analgetischen Eigenschaften führen .
Optimierung der chemischen Synthese
Forscher verwenden This compound, um synthetische Wege zu verbessern. Seine Reaktivität kann genutzt werden, um die Produktionsprozesse bestehender Arzneimittel zu optimieren, was möglicherweise zu einer höheren Ausbeute und niedrigeren Kosten führt .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Durch die Einarbeitung in Polymere können Wissenschaftler Eigenschaften wie Hydrophobie verändern, was bei der Herstellung von Spezialbeschichtungen oder medizinischen Geräten von Vorteil sein kann .
Analytische Chemie
This compound: kann als Standard oder Reagenz in analytischen Verfahren verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen ihn für den Einsatz in Kalibrierungskurven und quantitativen Analysen geeignet .
Biochemische Forschung
Die Verbindung spielt eine Rolle bei der Untersuchung von Enzym-Substrat-Wechselwirkungen, insbesondere mit Enzymen, die auf ähnliche strukturelle Motive wirken. Dies kann Einblicke in die Enzymspezifität liefern und bei der Entwicklung von Enzyminhibitoren helfen .
Chromatographie
Aufgrund seiner besonderen chemischen Eigenschaften kann This compound in chromatographischen Verfahren eingesetzt werden, um komplexe Gemische zu trennen, als Referenzverbindung oder als Bestandteil der mobilen Phase .
Computergestützte Chemie
In-silico-Studien verwenden diese Verbindung häufig als Modell, um molekulare Wechselwirkungen zu verstehen und das Verhalten ähnlicher Moleküle in verschiedenen Umgebungen vorherzusagen, was für die Medikamentenentwicklung und -entdeckung unerlässlich ist .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, wearing protective gloves, and washing hands and other exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-acetamido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)




![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
